

Application Notes and Protocols for Z-3-Amino-propenal in Organic Synthesis

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Compound of Interest

Compound Name: Z-3-Amino-propenal

Cat. No.: B1338710

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of **Z-3-Amino-propenal** as a versatile building block in organic synthesis, with a focus on its application in the construction of heterocyclic scaffolds relevant to drug discovery and development. While a specific, detailed protocol for the direct reaction of **Z-3-Amino-propenal** is not readily available in the reviewed literature, this document outlines a generalized procedure for the synthesis of 2-aminopyrimidines based on well-established chemical principles.

Introduction

Z-3-Amino-propenal, also known as (Z)-3-aminoacrylaldehyde, is a bifunctional organic compound containing both an amino group and an aldehyde group in a Z-configuration.^[1] This unique structural arrangement makes it a valuable precursor for the synthesis of a variety of heterocyclic compounds, which are key components in many pharmaceutical agents.^{[2][3][4]} Its reactivity allows for its participation in cyclocondensation and multicomponent reactions, providing efficient pathways to complex molecular architectures.

Physicochemical Properties and Handling

A summary of the key physicochemical properties of **Z-3-Amino-propenal** is provided in Table 1.

Table 1: Physicochemical Properties of **Z-3-Amino-propenal**

Property	Value	Reference
Molecular Formula	C ₃ H ₅ NO	[1]
Molecular Weight	71.08 g/mol	[1]
Appearance	Not specified in detail; handle with care as it is classified as toxic and corrosive.	[1]
IUPAC Name	(Z)-3-aminoprop-2-enal	[1]
CAS Number	25186-34-9	[1]

Handling and Storage:

Z-3-Amino-propenal is classified as toxic if swallowed, in contact with skin, or if inhaled. It is also corrosive and can cause severe skin burns and eye damage.[1] Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn at all times when handling this compound. All manipulations should be carried out in a well-ventilated fume hood. Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Application in Heterocyclic Synthesis: Synthesis of 2-Aminopyrimidines

The reaction of 1,3-dicarbonyl compounds or their synthetic equivalents with guanidine is a classical and widely used method for the synthesis of 2-aminopyrimidines. **Z-3-Amino-propenal** can be considered a synthetic equivalent of a 1,3-dicarbonyl compound due to its enamine-aldehyde structure. The following is a generalized protocol for the synthesis of 2-aminopyrimidine from **Z-3-Amino-propenal** and guanidine hydrochloride.

Disclaimer: This is a generalized protocol and has not been optimized for **Z-3-Amino-propenal**. Researchers should perform small-scale test reactions to determine the optimal conditions.

Experimental Protocol: Synthesis of 2-Aminopyrimidine

Reaction Scheme:

Caption: General reaction scheme for the synthesis of 2-Aminopyrimidine.

Materials:

- **Z-3-Amino-propenal**
- Guanidine hydrochloride
- Sodium ethoxide (or other suitable base)
- Anhydrous ethanol (or other suitable solvent)
- Hydrochloric acid (for workup)
- Sodium hydroxide (for workup)
- Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
- Drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate)

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve **Z-3-Amino-propenal** (1.0 eq) in anhydrous ethanol.
- **Addition of Reagents:** Add guanidine hydrochloride (1.0-1.2 eq) to the solution.
- **Base Addition:** Slowly add a solution of sodium ethoxide (2.0-2.2 eq) in anhydrous ethanol to the reaction mixture. The addition should be done at room temperature or 0 °C to control any exothermic reaction.
- **Reaction:** Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
- **Workup:**

- Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
- Neutralize the residue with a dilute aqueous solution of hydrochloric acid.
- Make the solution basic by adding a dilute aqueous solution of sodium hydroxide.
- Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) multiple times.
- Combine the organic extracts and wash with brine.
- Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).
- Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
- Purification: Purify the crude product by a suitable method, such as column chromatography on silica gel or recrystallization, to obtain the pure 2-aminopyrimidine.

Quantitative Data:

Since a specific protocol for **Z-3-Amino-propenal** was not found, a table of expected yields and reaction times cannot be provided. Researchers should optimize the reaction and determine these parameters experimentally.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the general workflow for the synthesis and characterization of 2-aminopyrimidine from **Z-3-Amino-propenal**.

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